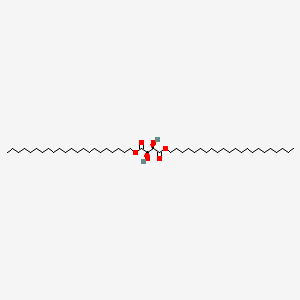

Didocosyl (R-(R*,R*))-tartrate

Beschreibung

Didocosyl (R-(R,R))-tartrate is a diester derivative of (R,R)-tartaric acid, where two docosyl (C22) alkyl chains are esterified to the hydroxyl groups of the tartaric acid backbone. The stereochemical descriptor R-(R,R) indicates the (R,R) configuration of the tartrate moiety, which is critical for its physicochemical and biological interactions . This compound is structurally characterized by its long hydrophobic alkyl chains, making it highly lipophilic. It is primarily used in industrial applications, such as lubricants or emollients in cosmetics, where its long alkyl chains enhance stability and texture .

Key properties include:

Eigenschaften

CAS-Nummer |

94237-19-1 |

|---|---|

Molekularformel |

C48H94O6 |

Molekulargewicht |

767.3 g/mol |

IUPAC-Name |

didocosyl (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C48H94O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-53-47(51)45(49)46(50)48(52)54-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-50H,3-44H2,1-2H3/t45-,46-/m1/s1 |

InChI-Schlüssel |

JFERDYYLAXLVIE-AWSIMMLFSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Didocosyl (R-(R,R))-tartrat beinhaltet typischerweise die Veresterung von Weinsäure mit Didocosanol. Die Reaktion wird üblicherweise in Gegenwart eines starken Säurekatalysators, wie z. B. Schwefelsäure, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung der Esterbindungen zu fördern, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Didocosyl (R-(R,R))-tartrat kontinuierliche Strömungsreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Ausgangsmaterialien und optimierten Reaktionsbedingungen, wie z. B. Temperatur und Katalysatorkonzentration, sind für die großtechnische Produktion von entscheidender Bedeutung. Das Endprodukt wird häufig strengen Qualitätskontrollen unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Didocosyl (R-(R,R))-tartrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die langen Alkylketten können oxidiert werden, um Carbonsäuren oder Ketone zu bilden.

Reduktion: Die Estergruppen können mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Estergruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.

Hauptprodukte:

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Neue Ester oder Amide.

Wissenschaftliche Forschungsanwendungen

Didocosyl (R-(R,R))-tartrat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als chiraler Baustein bei der Synthese komplexer Moleküle verwendet.

Biologie: Wird aufgrund seiner amphiphilen Natur hinsichtlich seines Potenzials als Wirkstoffträger untersucht.

Medizin: Wird auf sein Potenzial für die Verwendung in topischen Formulierungen für Hauterkrankungen untersucht.

Industrie: Wird als Tensid in kosmetischen Formulierungen und als Emulgator in verschiedenen Produkten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Didocosyl (R-(R,R))-tartrat beinhaltet seine Interaktion mit biologischen Membranen aufgrund seiner amphiphilen Natur. Die langen Alkylketten ermöglichen es, sich in Lipiddoppelschichten zu integrieren und die Membranfluidität und -permeabilität möglicherweise zu verändern. Diese Eigenschaft macht es zu einem Kandidaten für Wirkstofftransportsysteme, bei denen es den Transport von pharmazeutisch wirksamen Inhaltsstoffen über Zellmembranen erleichtern kann.

Ähnliche Verbindungen:

- Didocosyl (S-(S,S))-tartrat: Ein weiteres Stereoisomer mit ähnlichen Eigenschaften, aber unterschiedlichen chiralen Zentren.

- Dioctadecyl (R-(R,R))-tartrat: Eine Verbindung mit kürzeren Alkylketten, die zu unterschiedlichen physikalischen Eigenschaften führt.

- Dioctadecyl (S-(S,S))-tartrat: Das Stereoisomer der obigen Verbindung mit unterschiedlichen chiralen Zentren.

Vergleich: Didocosyl (R-(R,R))-tartrat ist aufgrund seiner längeren Alkylketten einzigartig, die im Vergleich zu seinen Analoga mit kürzeren Ketten eindeutige amphiphile Eigenschaften bieten. Dies macht es besonders nützlich bei Anwendungen, die eine verbesserte Membranintegration und Stabilität erfordern.

Wirkmechanismus

The mechanism of action of Didocosyl (R-(R*,R*))-tartrate involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Tartaric Acid Derivatives

Key Findings

Lipophilicity and Solubility: Didocosyl (R-(R,R))-tartrate’s long alkyl chains render it insoluble in water but highly soluble in nonpolar solvents, unlike shorter-chain esters (e.g., dimethyl tartrate) or ionic salts (e.g., potassium tartrate) . Di-C12-13 Alkyl Tartrate balances lipophilicity and spreadability, making it preferable in skincare formulations over longer-chain derivatives .

Thermal Stability :

- Long-chain esters like didocosyl tartrate exhibit higher melting points (>100°C) compared to dimethyl tartrate (melting point: ~70°C), enhancing their utility in high-temperature applications .

Biological Activity :

- Tartrate salts (e.g., ergotamine tartrate, hydrocodone bitartrate) are favored in pharmaceuticals due to improved bioavailability and controlled release, whereas esters like didocosyl tartrate lack significant bioactivity .

Stereochemical Specificity :

- The (R,R) configuration in didocosyl tartrate is critical for forming stable crystalline structures, a property shared with potassium tartrate but absent in racemic mixtures .

Research and Industrial Relevance

- Cosmetics : Didocosyl (R-(R,R))-tartrate’s emollient properties are superior to Di-C12-13 Alkyl Tartrate in formulations requiring long-lasting moisture retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.